![molecular formula C20H16N2O4S3 B187192 (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone CAS No. 5311-61-5](/img/structure/B187192.png)
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is a synthetic compound that has been widely used in scientific research. The compound is known for its unique chemical structure, which makes it an ideal candidate for various research applications.
Mechanism of Action
The mechanism of action of (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has also been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on the immune system, helping to boost the body's natural defenses against disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone in lab experiments is its unique chemical structure. The compound has a high degree of selectivity, meaning that it can target specific enzymes or cells without affecting healthy cells. However, the compound is also highly reactive and can be difficult to work with, making it challenging to use in some lab experiments.
Future Directions
There are several potential future directions for research on (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone. One area of focus could be on the development of new drugs based on the compound's unique chemical structure. Another area of research could be on the compound's potential as a treatment for other diseases, such as Alzheimer's or Parkinson's. Finally, there is also potential for research on the compound's environmental impact, particularly in terms of its toxicity and biodegradability.
Conclusion
In conclusion, (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone is a synthetic compound with a unique chemical structure that has been widely used in scientific research. The compound has shown significant anti-cancer activity and has potential as a treatment for other diseases. While there are challenges associated with working with the compound, its selectivity and range of biochemical and physiological effects make it a valuable tool for researchers.
Synthesis Methods
The synthesis of (7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone involves a series of chemical reactions. The first step involves the preparation of 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-2-thione, which is then reacted with 2-bromo-4-nitrobenzaldehyde to yield the final product. The overall synthesis process is complex and requires a high level of expertise in organic chemistry.
Scientific Research Applications
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone has been used in various scientific research applications. One of the primary uses of this compound is in the development of new drugs. The compound has been shown to exhibit significant anti-cancer activity, making it an attractive candidate for the development of new cancer drugs. It has also been used in the development of new antibiotics and antifungal agents.
properties
CAS RN |
5311-61-5 |
|---|---|
Product Name |
(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone |
Molecular Formula |
C20H16N2O4S3 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H16N2O4S3/c1-20(2)17-16(19(27)29-28-17)14-9-8-13(26-3)10-15(14)21(20)18(23)11-4-6-12(7-5-11)22(24)25/h4-10H,1-3H3 |
InChI Key |
BAEYSDSSFJIZMT-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OC)C(=S)SS2)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





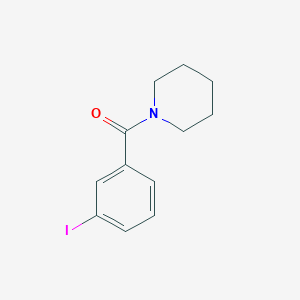

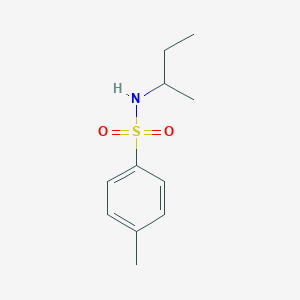


![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
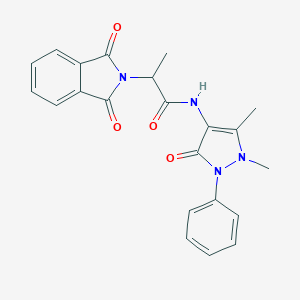
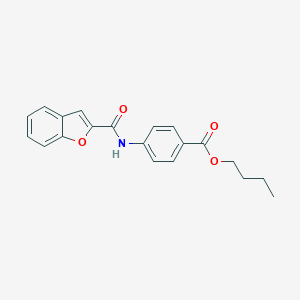
![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
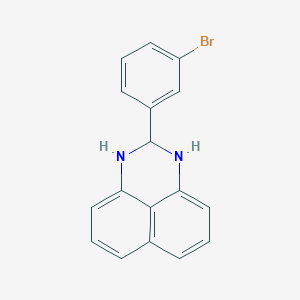
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)